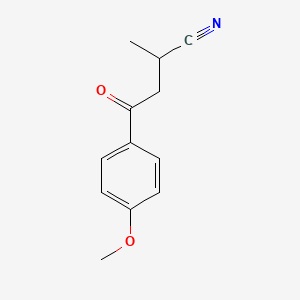
N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide is a useful research compound. Its molecular formula is C20H19BrClFN4OS and its molecular weight is 497.81. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal Surface Chemistry
The interaction of STL278826 with metal surfaces has been studied extensively. Specifically, the compound’s self-assembly, Ullmann reaction, and pyridine coordination have been found to be sensitive to the underlying metallic substrates . Researchers have characterized molecular architectures formed on metal surfaces using low-temperature scanning tunneling microscopy (LT-STM). These architectures include Kagome networks, coordinated/covalent dimers, and branched coordination chains.
Polymer Chemistry
STL278826 can serve as a building block in radical copolymerization reactions. For instance, copolymerization with methyl methacrylate (MMA) and N-(4-bromophenyl) maleimide (N4BrPhMI) has been investigated . Understanding its reactivity in polymerization processes can lead to the development of functional copolymers with tailored properties.
Propriétés
IUPAC Name |
N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClFN4OS/c1-2-3-11-29-20-26-25-17(27(20)14-9-7-13(21)8-10-14)12-24-19(28)18-15(22)5-4-6-16(18)23/h4-10H,2-3,11-12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBVVWWEVWEFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

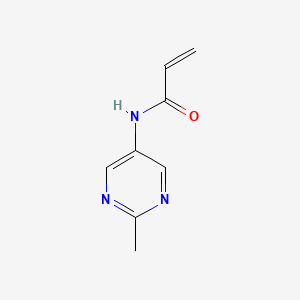
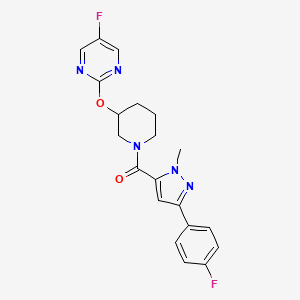
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2521675.png)
![2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2521676.png)
![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521678.png)
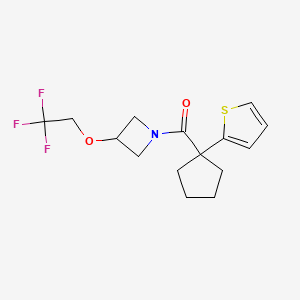
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2521684.png)
![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)
![1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521688.png)

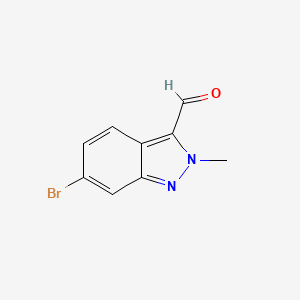

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)
